![molecular formula C26H30N4O2S B2888342 2-methyl-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)propanamide CAS No. 1116045-23-8](/img/structure/B2888342.png)

2-methyl-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

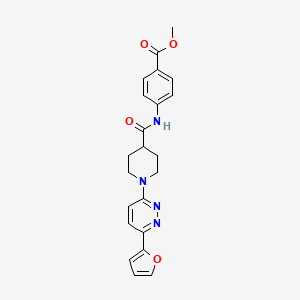

The compound “2-methyl-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)propanamide” is a complex organic molecule that contains a 3,4-dihydroquinoxalin-2-one moiety . This moiety is a bicyclic, benzene-fused ketopiperazine with the carbonyl group in position 2 . It is of broad interest due to its potential therapeutic properties, particularly antiviral and anti-inflammatory activities .

Synthesis Analysis

The synthesis of 3,4-dihydroquinoxalin-2-ones has been achieved through various methods . One approach involves the coupling/cyclization of chiral pool amino acids . Another method involves Michael addition/cyclization cascades . The synthesis of these compounds can also be achieved through multicomponent couplings, Bargellini reaction, or photochemical reduction .Molecular Structure Analysis

The 3,4-dihydroquinoxalin-2-one moiety is a bicyclic structure with a benzene ring fused to a ketopiperazine . This heterocyclic scaffold is chemically versatile, allowing for a broad range of substitution patterns .Chemical Reactions Analysis

The 3,4-dihydroquinoxalin-2-one moiety can undergo various chemical reactions . For instance, it can participate in coupling/cyclization reactions with chiral pool amino acids . It can also undergo Michael addition/cyclization cascades .Scientific Research Applications

Anticancer Activity

The compound has been studied for its potential anticancer activity. A related series, including methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and corresponding derivatives, showed significant antiproliferative activity against human cancer cell lines HCT-116 and MCF-7 (El Rayes et al., 2019). These findings suggest a potential application of similar compounds in cancer research and therapy.

Topoisomerase II Inhibition

Compounds structurally similar to the one have been evaluated for cytotoxicity and topoisomerase II inhibitory activity. Certain derivatives showed high efficacy in cell lines resistant to doxorubicin, such as melanoma and ovarian cancer cell lines, highlighting their potential as cancer therapeutics (Gomez-Monterrey et al., 2011).

Crystal Structure Analysis

Studies have been conducted to understand the crystal structure of related compounds, which is crucial for drug development and understanding molecular interactions. For example, the crystal structure of propaquizafop, a herbicide with a similar quinoxaline ring, has been analyzed (Jeon et al., 2014). This type of research can provide insights into the physical and chemical properties of similar compounds.

Synthesis of Novel Derivatives

Research has focused on synthesizing novel derivatives of related compounds for various applications. For instance, benzo[d]pyrrolo[2,1-b][1,3]oxazines were synthesized by intramolecular cyclization, demonstrating the versatility and potential for creating new compounds with unique properties (Maslivets et al., 2017).

Antimicrobial Activity

Some novel quinoxalines, related to the compound , have shown promising antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Soliman & Amer, 2012).

Antibacterial and Antifungal Agents

Derivatives based on 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential use in treating bacterial and fungal infections (Kumar et al., 2012).

Future Directions

The future directions for research on “2-methyl-N-(4-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)propanamide” and related compounds could involve further exploration of their therapeutic properties. Given their potential antiviral and anti-inflammatory activities, these compounds could be investigated for their efficacy against various diseases .

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 3,4-dihydroquinoxalin-2-ones, have been shown to have potential therapeutic properties, particularly antiviral and anti-inflammatory activities .

Mode of Action

It is known that the dihydroquinoxalin-2-ones are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . This structural feature might play a crucial role in its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been shown to have diverse biological activities .

Result of Action

Compounds with similar structures have demonstrated potential therapeutic properties, particularly antiviral and anti-inflammatory activities .

Properties

IUPAC Name |

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O2S/c1-3-19-4-8-22(9-5-19)32-25-16-24(28-18-29-25)30-14-12-21(13-15-30)26(31)27-17-20-6-10-23(33-2)11-7-20/h4-11,16,18,21H,3,12-15,17H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHOXFTYTCTZHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-(4-bromobenzyl)-8,11-dimethoxy-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2888265.png)

![5-[(2-chlorophenyl)amino]-N-(2,5-diethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888275.png)

![N-cyclopentyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2888276.png)

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-propoxyphenyl)methyl]propanamide](/img/structure/B2888279.png)

![2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2888281.png)